Norcyclobenzaprine
Overview
Description
Norcyclobenzaprine, a major metabolite of cyclobenzaprine, shares a close structural similarity with tricyclic antidepressants like amitriptyline and nortriptyline. The distinction lies in the presence of a double bond within the cycloheptane ring. This metabolite, arising either from rapid or prolonged ingestion of cyclobenzaprine, can significantly interfere with analytical assays designed for tricyclic antidepressants, highlighting its chemical relevance in pharmacological studies (Wong, Koenig, & Turk, 1995).
Synthesis Analysis
The synthesis of cyclobenzaprine, from which norcyclobenzaprine derives, has been elucidated through various chemical pathways. One noteworthy method involves the condensation of 3-N,N-dimethyl-Triphenyl phospropylamine with 5H-2benzo[a,d]cycloheptatriene-5-one, yielding cyclobenzaprine with an overall yield of about 76% and a purity of 95% (Yang, 2009). This process underscores the intricate chemistry underlying the production of cyclobenzaprine and its metabolites.
Molecular Structure Analysis
Cyclobenzaprine and norcyclobenzaprine possess a tricyclic structure, which is a defining feature of their molecular architecture. This structure facilitates various pharmacological and chemical interactions, notably with cytochrome P450 isoforms involved in their metabolism. Specifically, CYP1A2 and CYP3A4 have been identified as primary enzymes responsible for cyclobenzaprine metabolism, with norcyclobenzaprine likely undergoing similar metabolic pathways (Wang, Liu, & Cheng, 1996).
Chemical Reactions and Properties
Norcyclobenzaprine's chemical behavior, particularly its interference in high-performance liquid chromatographic (HPLC) assays, is a significant aspect of its properties. Its ability to coelute with amitriptyline and exhibit close retention times with nortriptyline in HPLC assays demonstrates its complex interaction with analytical methodologies (Wong, Koenig, & Turk, 1995).
Physical Properties Analysis
The electrochemical characterization of cyclobenzaprine, by extension, provides insights into the physical properties of norcyclobenzaprine. Voltammetric techniques and computational chemistry reveal the redox behavior of cyclobenzaprine, indicating the amine moiety's likelihood of undergoing oxidation. Such studies afford a deeper understanding of the physical characteristics that define norcyclobenzaprine's behavior in biological and analytical contexts (Rodrigues et al., 2019).
Chemical Properties Analysis
Norcyclobenzaprine's chemical properties, especially its metabolic transformation and interaction with liver enzymes, reflect its complex pharmacokinetic profile. The study of cyclobenzaprine metabolism by human liver microsomes and its interaction with cytochrome P450 isoforms sheds light on the metabolic fate of norcyclobenzaprine in the body, elucidating its chemical behavior and interaction with biological systems (Wang, Liu, & Cheng, 1996).
Scientific Research Applications
Interference with HPLC Measurements : Norcyclobenzaprine can interfere with the high-performance liquid chromatographic (HPLC) assay for identifying and quantifying tricyclic antidepressants in serum. It was found that norcyclobenzaprine and cyclobenzaprine caused positive interferences in assays for tricyclic antidepressants due to their structural similarities. This interference can be resolved using gas chromatographic-mass spectrometric analyses (Wong, Koenig & Turk, 1995).
Similarities with Tricyclic Antidepressants : Cyclobenzaprine, and by extension its metabolite norcyclobenzaprine, shares pharmacological actions similar to tricyclic antidepressants like amitriptyline and imipramine. It has effects on isolated spontaneously beating rabbit atria, including blocking muscarinic cholinergic receptors and acting as an antihistaminic (Hughes, Lemons & Barnes, 1978).
Role in Muscle Relaxation : Cyclobenzaprine, the parent compound of norcyclobenzaprine, is used for muscle relaxation, with actions mediated centrally via the inhibition of tonic somatic motor function. This implies potential central nervous system effects for norcyclobenzaprine as well (Cimolai, 2009).
Histamine H1 Receptor Antagonism : Cyclobenzaprine exhibits affinity for histamine H1 receptors, suggesting a mechanism for its sedative effects. Given its structural similarity to cyclobenzaprine, norcyclobenzaprine might also exhibit similar properties (Singh et al., 2022).
Binding to Plasma Proteins : Like other tricyclic antidepressants, cyclobenzaprine and possibly norcyclobenzaprine bind significantly to human plasma proteins, influencing their pharmacokinetics and interactions with other drugs (Borgå et al., 1969).
Neuropsychiatric Side Effects : Cyclobenzaprine can cause neuropsychiatric side effects like serotonin syndrome, which might be relevant for norcyclobenzaprine as well, considering their pharmacological similarity (Shprecher, Sloan & Sederholm, 2013).
Interaction with Ethanol : Cyclobenzaprine interacts with ethanol, enhancing its central depressant action. This interaction is significant given the structural similarity with norcyclobenzaprine (Messiha & Barnes, 1979).
Safety And Hazards
Norcyclobenzaprine is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .
Relevant Papers
A paper titled “Formulation Development of Sublingual Cyclobenzaprine Tablets Empowered by Standardized and Physiologically Relevant Ex Vivo Permeation Studies” discusses the development of sublingual cyclobenzaprine tablets . The study found that a 4.68-fold enhancement was achieved through permeation model-led focused formulation development . The findings from the preformulation with regard to pH and microenvironment-modulating excipients proved supportive . The study also incorporated monitoring of drug metabolism during transmucosal permeation .
properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQQDXTQRYYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952664 | |
Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norcyclobenzaprine | |
CAS RN |
303-50-4 | |
Record name | Desmethylcyclobenzaprine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORCYCLOBENZAPRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.